4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, substituted with a chlorofluorophenyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions, and specific solvents and bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives with different substituents, such as:
- 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE
- 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE .
Uniqueness
The uniqueness of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H23ClFN3O |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H23ClFN3O/c1-16-10-11-23(17(2)12-16)30-14-18(13-25(30)32)26-29-22-8-3-4-9-24(22)31(26)15-19-20(27)6-5-7-21(19)28/h3-12,18H,13-15H2,1-2H3 |
InChI Key |
IHOPHOBYCJPOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F)C |
Origin of Product |
United States |
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